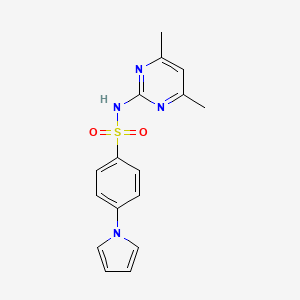

![molecular formula C16H16N2O4 B5536195 N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5536195.png)

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide often involves multi-step chemical processes that include nitration, acylation, and the use of catalytic agents to facilitate specific reactions. For instance, the synthesis and crystal structures of related compounds have been studied, revealing insights into the synthesis routes and crystalline forms of such compounds (Yeong et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is typically analyzed using techniques such as X-ray diffraction, which provides detailed information about the crystal structure, including the arrangement of atoms and intermolecular interactions. Such studies highlight the importance of hydrogen bonds in the crystal packing of the compounds, which can significantly influence their physical properties and reactivity (Yeong et al., 2018).

科学的研究の応用

Corrosion Inhibition Studies

N-Phenyl-benzamide derivatives, including those with methoxy and nitro substituents, have been investigated for their corrosion inhibition efficiency on mild steel in acidic conditions. Studies combining experimental and computational approaches have shown that the methoxy substituent enhances inhibition efficiency, while the nitro group decreases it. These compounds act as interface corrosion inhibitors and show significant adsorption at the metal/electrolyte interface, suggesting potential applications in protecting metals from corrosion (Mishra et al., 2018).

Polymer Synthesis and Characterization

Research has explored the synthesis of novel polymers through the incorporation of nitrobenzamide derivatives, demonstrating light-switchable properties from cationic to zwitterionic forms. These polymers show potential in condensing and releasing DNA, as well as switching antibacterial activity, indicating their utility in biomedical applications (Sobolčiak et al., 2013).

Affinity Labeling and Crosslinking

The use of 4-nitrophenyl ethers, including derivatives of nitrobenzamide, as photoreagents for protein crosslinking and affinity labeling has been proposed. These compounds are unreactive in the dark but react quantitatively with amines upon irradiation, offering a method for creating bioconjugates and studying protein interactions with high specificity (Jelenc et al., 1978).

Molecular and Chemical Analysis

Further research includes the development of quality control methods for promising anticonvulsant substances derived from thiadiazole, indicating the role of nitrobenzamide derivatives in enhancing pharmaceutical analysis and quality assurance processes (Sych et al., 2018).

将来の方向性

特性

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-22-15-8-2-12(3-9-15)10-11-17-16(19)13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSLKWSAYYBQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730797 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(4-methoxyphenyl)ethyl]-4-nitrobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(phenylsulfonyl)propanoyl]pyrrolidin-3-ol](/img/structure/B5536196.png)

![1-(5-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbonyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5536211.png)

![4-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5536228.png)